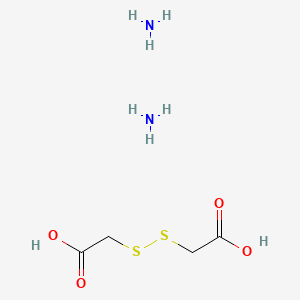
2,2'-Disulfanediyldiacetic acid, diammonia salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediyldiacetic acid, diammonia salt is a chemical compound with the molecular formula C₄H₁₂N₂O₄S₂. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is often used in research settings and is available in various purities and quantities for laboratory use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediyldiacetic acid, diammonia salt typically involves the reaction of disulfide compounds with acetic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediyldiacetic acid, diammonia salt is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediyldiacetic acid, diammonia salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediyldiacetic acid, diammonia salt is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: In studies involving disulfide bond formation and reduction in proteins.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediyldiacetic acid, diammonia salt involves its ability to undergo redox reactions, forming and breaking disulfide bonds. This property makes it useful in studying redox processes in biological systems. The compound can interact with various molecular targets, including proteins and enzymes, affecting their structure and function through disulfide bond formation and reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt: Used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
2,2-Diphenyl-1-picrylhydrazyl: A stable free radical used in antioxidant assays.
Uniqueness
2,2’-Disulfanediyldiacetic acid, diammonia salt is unique due to its specific disulfide bond structure, which allows it to participate in redox reactions and form stable disulfide bonds. This property distinguishes it from other similar compounds and makes it particularly useful in studies involving disulfide bond interactions and redox processes .
Eigenschaften
Molekularformel |
C4H12N2O4S2 |
|---|---|
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
azane;2-(carboxymethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S2.2H3N/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 |
InChI-Schlüssel |
RZOXALOSBVDYRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)SSCC(=O)O.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


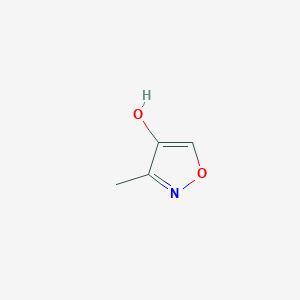
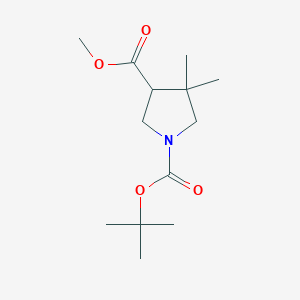

![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)


![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
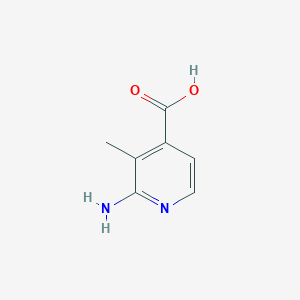

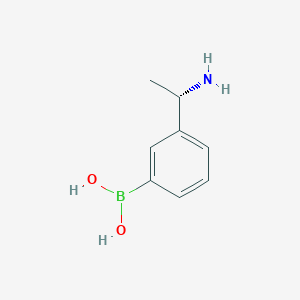
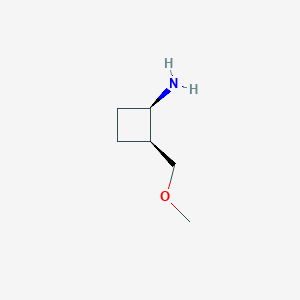
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)


